molecular formula C33H56O4 B14738030 Didecyl 2-(2-phenylpropan-2-yl)butanedioate CAS No. 5859-40-5

Didecyl 2-(2-phenylpropan-2-yl)butanedioate

Katalognummer: B14738030
CAS-Nummer: 5859-40-5
Molekulargewicht: 516.8 g/mol
InChI-Schlüssel: MUYXJBPPSYGFNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Didecyl 2-(2-phenylpropan-2-yl)butanedioate is a chemical compound with a complex structure that includes a phenyl group and a butanedioate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Didecyl 2-(2-phenylpropan-2-yl)butanedioate typically involves esterification reactions. One common method is the reaction between 2-phenylpropan-2-yl alcohol and butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Didecyl 2-(2-phenylpropan-2-yl)butanedioate can undergo several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Wissenschaftliche Forschungsanwendungen

Didecyl 2-(2-phenylpropan-2-yl)butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Didecyl 2-(2-phenylpropan-2-yl)butanedioate involves its interaction with specific molecular targets and pathways. The phenyl group can interact with aromatic receptors, while the ester groups can undergo hydrolysis to release active compounds. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.

    Phenylacetone: Another compound with a phenyl group and a ketone functional group.

Uniqueness

Didecyl 2-(2-phenylpropan-2-yl)butanedioate is unique due to its specific ester structure and the presence of both phenyl and butanedioate groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

CAS-Nummer

5859-40-5

Molekularformel

C33H56O4

Molekulargewicht

516.8 g/mol

IUPAC-Name

didecyl 2-(2-phenylpropan-2-yl)butanedioate

InChI

InChI=1S/C33H56O4/c1-5-7-9-11-13-15-17-22-26-36-31(34)28-30(33(3,4)29-24-20-19-21-25-29)32(35)37-27-23-18-16-14-12-10-8-6-2/h19-21,24-25,30H,5-18,22-23,26-28H2,1-4H3

InChI-Schlüssel

MUYXJBPPSYGFNO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)C(C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.